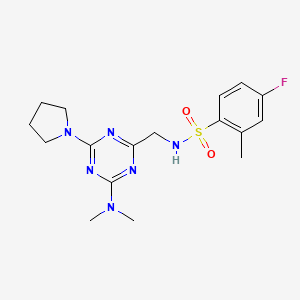

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure, which imparts a variety of potential applications in scientific research, industry, and medicine. The presence of diverse functional groups within the molecule makes it an interesting subject for chemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves a multi-step organic synthesis approach:

Starting Materials: : The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzenesulfonyl chloride, 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine, and suitable bases for reactions.

Reaction Steps

Nucleophilic Substitution: : The nucleophilic substitution reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine in the presence of a base like triethylamine.

Purification: : The crude product is then purified through recrystallization or column chromatography.

Reaction Conditions: : The reactions are carried out under controlled temperatures (generally between 25-80°C) and inert atmosphere conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

Optimization of Reaction Conditions: : Using automated reactors and precise temperature control systems to enhance yield and purity.

High-Pressure Reactors: : Utilizing high-pressure reactors for improved reaction rates.

Continuous Flow Synthesis: : Implementing continuous flow synthesis techniques to scale up production while maintaining consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions:

Oxidation: : The dimethylamino group can be oxidized under strong oxidative conditions.

Reduction: : The compound may undergo reduction, particularly at the sulfonamide functional group, using reducing agents like lithium aluminum hydride.

Substitution: : The fluoro group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles such as amines, thiols, or alkoxides in the presence of appropriate solvents.

Major Products Formed

Oxidation: : Formation of N-oxide derivatives.

Reduction: : Formation of secondary amines or alcohols depending on the site of reduction.

Substitution: : Derivatives with substituted nucleophiles replacing the fluoro group.

Applications De Recherche Scientifique

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide finds applications in various fields:

Chemistry: : Utilized as a reagent in organic synthesis and reaction mechanism studies.

Biology: : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: : Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

Industry: : Employed in the development of novel materials and compounds for industrial processes.

Mécanisme D'action

The compound exerts its effects through interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids depending on the application.

Pathways Involved: : Inhibition or activation of enzymatic pathways, binding to receptor sites, or interaction with DNA/RNA.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Uniqueness

Structural Distinction: : The pyrrolidinyl group imparts unique chemical properties compared to its piperidinyl and morpholinyl analogs.

Reactivity: : Differences in chemical reactivity and stability due to variations in the substituent groups.

Applications: : Specific applications in research and industry may differ based on the distinct properties of each compound.

Activité Biologique

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core coupled with a dimethylamino group and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms. The fluorinated benzene sulfonamide component contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Growth : Preliminary studies suggest that the compound exhibits significant antiproliferative effects on various cancer cell lines. The presence of the triazine ring is believed to play a crucial role in modulating cell signaling pathways involved in cancer proliferation.

- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in specific phases, leading to reduced tumor growth rates. This is particularly relevant in the context of aggressive cancer types such as triple-negative breast cancer (TNBC).

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, which may involve caspase activation and mitochondrial dysfunction.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (TNBC) | 1.5 | Significant reduction in colony formation |

| Panc-1 (Pancreatic) | 2.0 | Inhibition of spheroid growth |

| A549 (Lung Cancer) | 3.0 | Moderate antiproliferative effect |

These results indicate that the compound is particularly potent against TNBC and pancreatic cancer cells, highlighting its potential as a therapeutic agent.

In Vivo Studies

While in vitro results are promising, further investigation through in vivo studies is necessary to assess the pharmacokinetics and therapeutic efficacy in animal models. Early-stage experiments indicate favorable absorption and distribution profiles, but detailed studies are required for conclusive evidence.

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Triple-Negative Breast Cancer : A study demonstrated that treatment with the compound led to a marked decrease in tumor size in xenograft models of MDA-MB-231 cells. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis.

- Pancreatic Cancer Models : In Panc-1 models, administration resulted in significant tumor regression and improved survival rates compared to control groups. The study emphasized the need for further exploration into combination therapies with existing chemotherapeutics.

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN6O2S/c1-12-10-13(18)6-7-14(12)27(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-8-4-5-9-24/h6-7,10,19H,4-5,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUPDXISIXNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.